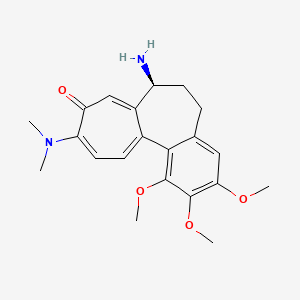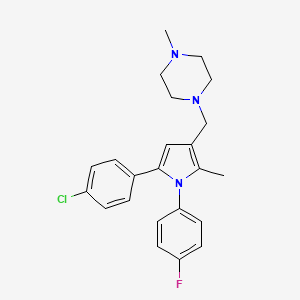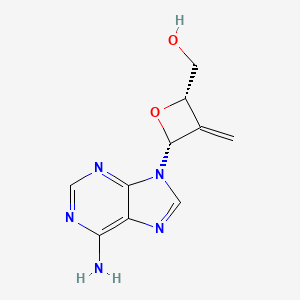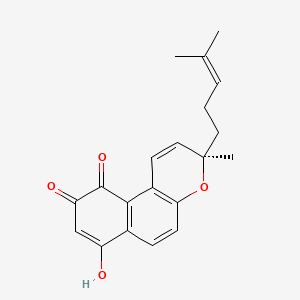
Teretifolione B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teretifolione B is a naturally occurring angular pyranonaphthoquinone compound isolated from plants of the genus Conospermum. This compound is notable for its unique structure and significant biological activities, including anti-human immunodeficiency virus properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Teretifolione B involves several key steps:
Claisen Rearrangement: The precursor iodophenol is prepared by the Claisen rearrangement of an iodoresorcinol derivative.
Diels-Alder Reaction: The core structure of this compound is constructed via the Diels-Alder reaction between pyranobenzyne and a substituted furan.
Regioselective Iodination:
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may alter its quinone structure.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Various substitution reactions can be performed on the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Teretifolione B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of pyranonaphthoquinones.
Biology: Its anti-human immunodeficiency virus activity makes it a valuable compound for biological research.
Medicine: Potential therapeutic applications include its use as an anti-human immunodeficiency virus agent.
Wirkmechanismus
The mechanism of action of Teretifolione B involves its interaction with various molecular targets and pathways:
Anti-Human Immunodeficiency Virus Activity: this compound inhibits the replication of the human immunodeficiency virus by interfering with viral enzymes and proteins.
Molecular Targets: Specific molecular targets include viral reverse transcriptase and integrase enzymes.
Pathways Involved: The compound disrupts the viral replication cycle, preventing the integration of viral DNA into the host genome.
Vergleich Mit ähnlichen Verbindungen
Teretifolione B is part of a class of compounds known as pyranonaphthoquinones. Similar compounds include:
Conocurvone: A trimeric derivative of this compound with potent anti-human immunodeficiency virus activity.
Methylthis compound: A methylated derivative with similar biological activities.
Uniqueness: this compound is unique due to its angular structure and significant anti-human immunodeficiency virus activity. Its ability to form complex derivatives like conocurvone further highlights its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
57309-85-0 |
|---|---|
Molekularformel |
C20H20O4 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(3R)-7-hydroxy-3-methyl-3-(4-methylpent-3-enyl)benzo[f]chromene-9,10-dione |
InChI |
InChI=1S/C20H20O4/c1-12(2)5-4-9-20(3)10-8-14-17(24-20)7-6-13-15(21)11-16(22)19(23)18(13)14/h5-8,10-11,21H,4,9H2,1-3H3/t20-/m1/s1 |
InChI-Schlüssel |
ULIRHDIBWMJFFC-HXUWFJFHSA-N |
Isomerische SMILES |
CC(=CCC[C@@]1(C=CC2=C(O1)C=CC3=C2C(=O)C(=O)C=C3O)C)C |
Kanonische SMILES |
CC(=CCCC1(C=CC2=C(O1)C=CC3=C2C(=O)C(=O)C=C3O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


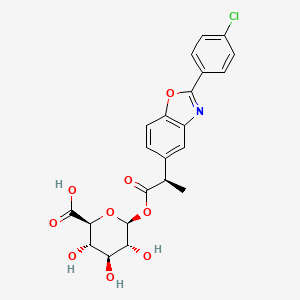
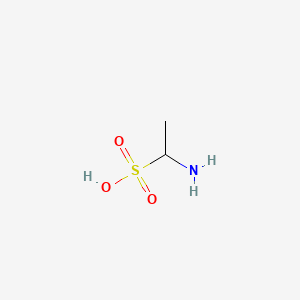
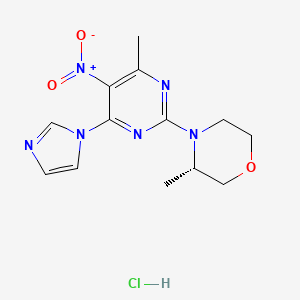

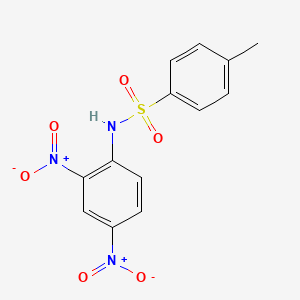
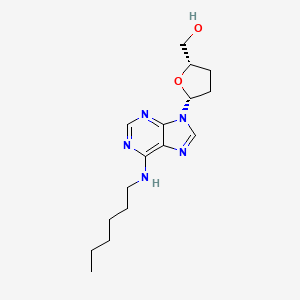
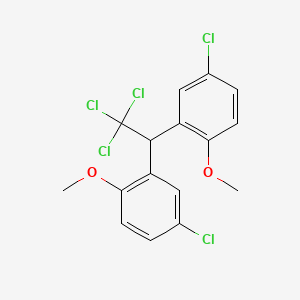
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-octoxyoxan-3-yl]acetamide](/img/structure/B12792732.png)

